N-cyclopentyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a dibenzo[b,e][1,4]diazepine core, and a cyclopentyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps:
Formation of the Dibenzo[b,e][1,4]diazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts.
Attachment of the Cyclopentyl Group: This step may involve alkylation reactions using cyclopentyl halides.
Final Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could be a useful probe in biochemical assays.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development. It could be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it could modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide: Shares the cyclopentyl and furan moieties but differs in the core structure.
11-Cyclopentyl-2-((2-ethoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one: Similar in having a cyclopentyl group and a diazepine core but differs in other substituents.
Uniqueness
N-cyclopentyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is unique due to its specific combination of a furan ring, a dibenzo[b,e][1,4]diazepine core, and a cyclopentyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H31N3O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide |
InChI |
InChI=1S/C26H31N3O3/c1-26(2)14-19-24(21(30)15-26)25(22-12-7-13-32-22)29(20-11-6-5-10-18(20)28-19)16-23(31)27-17-8-3-4-9-17/h5-7,10-13,17,25,28H,3-4,8-9,14-16H2,1-2H3,(H,27,31) |
InChI Key |
WORGCIBBZULRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4CCCC4)C5=CC=CO5)C(=O)C1)C |
Origin of Product |
United States |
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